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Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-iodobenzene

Cat. No.: B1454370 Get Quote

For researchers and professionals in drug development, precision in chemical nomenclature is

paramount. The compound commonly referred to as "2-Bromo-1-chloro-4-iodobenzene"

presents a case where common usage diverges from the systematic naming conventions set

by the International Union of Pure and Applied Chemistry (IUPAC). This guide will first establish

the correct IUPAC name and then delve into the technical details of the compound, which will

be referred to by its correct systematic name.

Determining the Correct IUPAC Name
The naming of polysubstituted benzene rings follows a clear set of rules designed to provide an

unambiguous descriptor for a molecule's structure. For benzene derivatives with multiple, non-

prioritized substituents like halogens, two main principles are applied sequentially:

Lowest Locant Set Rule: The benzene ring is numbered to assign the lowest possible

numbers (locants) to the substituents.[1]

Alphabetical Priority Rule: If the first rule results in a tie, the substituent that comes first in

alphabetical order is assigned the lowest number.[2]

For the compound in question, the substituents are Bromo, Chloro, and Iodo. Let's analyze the

numbering to achieve the lowest locant set:

Starting the numbering at the carbon bearing the chloro group and proceeding toward the

bromo group gives the locants 1, 2, and 4 for chloro, bromo, and iodo, respectively. This
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results in the locant set (1, 2, 4).

Starting at the bromo group and proceeding toward the chloro group also yields the locant

set (1, 2, 4).

Other numbering schemes result in higher locant sets (e.g., 1, 3, 4 or 1, 2, 5).

Since two different numbering schemes both produce the lowest possible set of locants (1, 2,

4), the tie is broken by applying the alphabetical priority rule. The alphabetical order of the

substituents is Bromo, Chloro, Iodo. Therefore, the bromo group is assigned the lowest

possible locant, which is 1.

This leads to the unambiguous and correct IUPAC name: 1-Bromo-2-chloro-4-iodobenzene.

While the name 2-Bromo-1-chloro-4-iodobenzene is frequently used by chemical suppliers, it

is not compliant with IUPAC standards. This guide will use the correct IUPAC name, but for

practical purposes, it is important to recognize both names and the associated CAS number.

Molecular Structure and Identifiers
The structure is a benzene ring substituted with three different halogen atoms. The correct

numbering, based on IUPAC rules, is shown below.

Structure and Identifiers for 1-Bromo-2-chloro-4-iodobenzene.

Section 2: Physicochemical Properties and
Spectroscopic Signature
Understanding the physical properties and expected spectroscopic data is crucial for handling,

characterization, and reaction monitoring.

Physical Properties
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Property Value Source

Appearance
Yellow to brown powder or low

melting solid
[3]

Melting Point 39°C to 44°C [3]

Purity Typically ≥97.5% [3]

Storage
Keep in a dark place, sealed in

dry, 2-8°C

Spectroscopic Characterization (Predicted)
While a specific, published spectrum for this exact isomer can be difficult to locate, its

spectroscopic signature can be reliably predicted based on its structure.

¹H NMR (Proton NMR): The molecule has three aromatic protons, each in a unique chemical

environment, which will result in three distinct signals.

H-3: This proton is ortho to both the chloro (C2) and iodo (C4) groups. It will appear as a

doublet, split by H-5.

H-5: This proton is ortho to the iodo (C4) and meta to the bromo (C1) groups. It will appear

as a doublet of doublets, split by H-3 and H-6.

H-6: This proton is ortho to the bromo (C1) and meta to the chloro (C2) groups. It will

appear as a doublet, split by H-5. The signals will be in the aromatic region (approx. 7.0-

8.0 ppm).

¹³C NMR (Carbon NMR): The structure has six unique carbon atoms, leading to six distinct

signals in the broadband-decoupled spectrum.

C-1, C-2, C-4: These carbons, directly attached to the halogens, will be significantly

downfield. Their chemical shifts will be influenced by the electronegativity and anisotropic

effects of the attached halogen. The carbon attached to iodine (C-4) is expected to be the

most upfield of the three due to the heavy atom effect.
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C-3, C-5, C-6: These carbons, bonded to hydrogen, will appear at higher field strengths

compared to the substituted carbons.

Section 3: Synthesis Methodology
Polysubstituted halobenzenes are typically synthesized through multi-step sequences involving

electrophilic aromatic substitution and diazotization reactions. A plausible and efficient

laboratory-scale synthesis of 1-Bromo-2-chloro-4-iodobenzene can be adapted from

established procedures for similar compounds.[4][5]

Proposed Synthetic Pathway
A logical route starts from a commercially available aniline derivative, such as 4-bromo-2-

chloroaniline. The synthesis involves the introduction of the iodine atom via a Sandmeyer-type

reaction.
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4-Bromo-2-chloroaniline

Diazotization

1. NaNO₂, H₂SO₄

2. 0-5 °C

4-Bromo-2-chlorobenzene
diazonium salt (in situ)

Sandmeyer Reaction

KI, H₂O

1-Bromo-2-chloro-4-iodobenzene

Click to download full resolution via product page

Synthetic workflow for 1-Bromo-2-chloro-4-iodobenzene.
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Detailed Experimental Protocol: Diazotization and
Iodination
This protocol is based on the well-established Sandmeyer reaction for converting anilines to

aryl iodides.[6]

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer,

thermometer, and dropping funnel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a mixture of

concentrated sulfuric acid and water at room temperature.

Diazotization: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous

solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains

below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure

complete formation of the diazonium salt. The causality here is critical: diazonium salts are

unstable at higher temperatures, and maintaining a low temperature prevents their

decomposition.

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq) in water.

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The

addition often results in the evolution of nitrogen gas and the formation of a dark precipitate.

Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The

reaction is self-validating as the cessation of N₂ gas evolution indicates completion. Extract

the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to

remove any residual iodine, followed by brine. Dry the organic layer over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel or by recrystallization from a

suitable solvent like methanol to yield the final product.

Section 4: Chemical Reactivity and Applications in
Drug Discovery
The primary value of 1-bromo-2-chloro-4-iodobenzene in synthetic chemistry stems from the

differential reactivity of its three halogen substituents. This allows for programmed, site-
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selective functionalization, making it a powerful building block for complex molecular

architectures.

Reactivity Hierarchy in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the

reactivity of aryl halides follows the general trend: I > Br > Cl.[7][8] This is due to the bond

dissociation energies of the Carbon-Halogen bond (C-I < C-Br < C-Cl), which directly impacts

the rate-determining oxidative addition step of the catalytic cycle.[9][10]

This reactivity gradient allows a chemist to selectively react at one position while leaving the

others intact for subsequent transformations.

1-Bromo-2-chloro-4-iodobenzene

C-I

C-Br

C-Cl

Suzuki Coupling 1
(Mild Conditions)

Pd(0), Base, R¹-B(OH)₂

Most Reactive 1-Bromo-2-chloro-4-(R¹)-benzene
C-Br

C-Cl

Suzuki Coupling 2
(Forced Conditions)

Pd(0), Base, R²-B(OH)₂
1-(R²)-2-chloro-4-(R¹)-benzene C-Cl

Suzuki Coupling 3
(Harsh Conditions)

Pd(0), Base, R³-B(OH)₂
1-(R²)-2-(R³)-4-(R¹)-benzeneIntermediate Reactivity Least Reactive

Click to download full resolution via product page

Sequential functionalization pathway based on halogen reactivity.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-I bond.

Setup: To an oven-dried Schlenk flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), the

desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or

cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄] (0.02-0.05 eq). The choice of ligand and catalyst is crucial for selectivity and

efficiency.

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The

system must be deoxygenated as oxygen can deactivate the Pd(0) catalyst.
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Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature

typically between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

Isolation: Upon completion, cool the reaction, dilute with water, and extract with an organic

solvent. The organic layers are combined, dried, and concentrated. The product, a 4-

substituted-1-bromo-2-chlorobenzene, is then purified by chromatography.

Application in the Synthesis of Functionalized
Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles found in many natural products and

pharmaceuticals.[11] Polysubstituted halobenzenes are key precursors for constructing these

complex scaffolds. For instance, a double C-N bond formation via a Buchwald-Hartwig

amination or a Cadogan cyclization can be envisioned, where the differential reactivity of the

halogens guides the synthetic strategy.[12][13] A synthetic chemist could first use the iodo-

position for a coupling reaction to build one part of the molecule, then utilize the bromo-

position for an intramolecular cyclization to form the carbazole core, leaving the chloro- position

for final-stage diversification.

Relevance of Halogenation in Drug Design
The inclusion of halogens is a common strategy in medicinal chemistry.[14] Beyond simply

modifying steric and electronic properties, heavier halogens (Cl, Br, I) can participate in

"halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid.[15] This

interaction can contribute significantly to ligand-protein binding affinity and selectivity.[16]

Building blocks like 1-bromo-2-chloro-4-iodobenzene provide a scaffold to systematically

explore these interactions in drug discovery programs.[17]

Section 5: Safety and Handling
Hazard Statements: This compound is associated with the following hazards:

H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes

skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: Standard laboratory precautions should be taken. P261 (Avoid

breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective

clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously
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with water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing).

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Storage: Store in a cool, dry, dark place in a tightly sealed container as recommended.

Section 6: References
BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from

byjus.com.

University of Wisconsin-Madison. (n.d.). Nomenclature of Benzene Derivatives. Retrieved

from chem.wisc.edu.

Sigma-Aldrich. (n.d.). 2-Bromo-1-chloro-4-iodobenzene. Retrieved from sigmaaldrich.com.

Sigma-Aldrich. (n.d.). 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8. Retrieved from

sigmaaldrich.com.

Wikipedia. (2023). 1-Bromo-4-iodobenzene. Retrieved from en.wikipedia.org.

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from chem.ucalgary.ca.

Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of

functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC

Advances.

Thermo Fisher Scientific. (n.d.). 2-Bromo-1-chloro-4-iodobenzene, 98%. Retrieved from

thermofisher.com.

MDPI. (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from

mdpi.com.

Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from organic-chemistry.org.

PubMed. (2017). Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and

iodobenzenes via palladium-catalyzed dual C-H functionalization. Organic & Biomolecular

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry.

ScienceDirect. (n.d.). Synthesis of carbazoles and derivatives from allenes. Retrieved from

sciencedirect.com.

ChemicalBook. (n.d.). 1-bromo-2-chloro-3-fluoro-4-iodobenzene(1000573-03-4) 1 H NMR.

Retrieved from chemicalbook.com.

PubChem. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. Retrieved from

pubchem.ncbi.nlm.nih.gov.

BLD Pharm. (n.d.). 31928-46-8|2-Bromo-1-chloro-4-iodobenzene. Retrieved from

bldpharm.com.

American Chemical Society. (n.d.). Supporting Information. Retrieved from pubs.acs.org.

American Chemical Society. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-

iodobenzene. Retrieved from pubs.acs.org.

Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Retrieved from

docs.google.com.

BLD Pharm. (n.d.). 535934-25-9|1-Bromo-2-chloro-4-iodobenzene. Retrieved from

bldpharm.com.

Aaron Chemicals. (n.d.). 31928-46-8 | MFCD07780667 | 2-Bromo-1-chloro-4-
iodobenzene. Retrieved from aaron-chem.com.

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental

Procedure, and Set Up. Retrieved from youtube.com.

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from chem.libretexts.org.

PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved from

pharmablock.com.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/product/b1454370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). 1-Bromo-4-chloro-2-iodobenzene. Retrieved from

pubchem.ncbi.nlm.nih.gov.

ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal

Chemistry and Chemical Biology. Retrieved from pubs.acs.org.

National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in

Drug Discovery. Retrieved from ncbi.nlm.nih.gov.

ResearchGate. (n.d.). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative

study. Retrieved from researchgate.net.

PubMed Central. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-

Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment

Library. Retrieved from ncbi.nlm.nih.gov.

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

yonedalabs.com.

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl

boronic.... Retrieved from researchgate.net.

ACS Publications. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for

Drug Discovery and Development. Retrieved from pubs.acs.org.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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